1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834746
InChI: InChI=1S/C11H9BrClF3OS/c12-5-8-2-1-7(3-9(17)6-13)4-10(8)18-11(14,15)16/h1-2,4H,3,5-6H2
SMILES:
Molecular Formula: C11H9BrClF3OS
Molecular Weight: 361.61 g/mol

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18834746

Molecular Formula: C11H9BrClF3OS

Molecular Weight: 361.61 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C11H9BrClF3OS
Molecular Weight 361.61 g/mol
IUPAC Name 1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one
Standard InChI InChI=1S/C11H9BrClF3OS/c12-5-8-2-1-7(3-9(17)6-13)4-10(8)18-11(14,15)16/h1-2,4H,3,5-6H2
Standard InChI Key RIQWWCLZWDIBBL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(=O)CCl)SC(F)(F)F)CBr

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 4-position with a bromomethyl group (–CH₂Br) and at the 3-position with a trifluoromethylthio group (–S–CF₃). The propan-2-one moiety is attached to the phenyl ring at the 1-position, with an additional chlorine atom at the 3-position of the propanone chain. This arrangement creates a highly electrophilic core, facilitating diverse chemical interactions .

Table 1: Key Molecular Properties

PropertyValueSource Analogue
Molecular FormulaC₁₁H₉BrClF₃OS
Molecular Weight361.61 g/mol
CAS Registry NumberNot publicly listed
Functional GroupsBromomethyl, Trifluoromethylthio, Chloropropanone

Synthetic Methodologies

Multi-Step Organic Synthesis

While no direct synthetic route for this compound is documented, analogous halogenated ketones are typically synthesized through sequential Friedel-Crafts acylation, halogenation, and functional group interconversion. A plausible route involves:

  • Friedel-Crafts Acylation: Reaction of 3-(trifluoromethylthio)phenol with chloroacetyl chloride to form the propanone backbone.

  • Bromination: Introduction of the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) under UV light.

  • Chlorination: Electrophilic substitution or nucleophilic displacement to attach the chlorine atom at the propanone’s 3-position .

Reaction conditions (e.g., anhydrous solvents, catalysts like AlCl₃) are critical for optimizing yield and purity.

Table 2: Comparative Synthetic Routes for Analogues

StepReagents/ConditionsYield (%)Source
Friedel-Crafts AcylationChloroacetyl chloride, AlCl₃, DCM65–78
BrominationNBS, AIBN, CCl₄, reflux82
ChlorinationCl₂, FeCl₃, 0°C70

Chemical Reactivity and Functional Group Analysis

Electrophilic Reactivity

The bromomethyl and chloropropanone groups render the compound highly electrophilic, enabling nucleophilic substitutions. For example:

  • Bromine Displacement: Reacts with amines (e.g., piperidine) to form secondary amines.

  • Chlorine Reactivity: Participates in SN2 reactions with thiols or alcohols, forming ethers or sulfides .

The trifluoromethylthio group (–S–CF₃) enhances lipophilicity and metabolic stability, making the compound valuable in drug design .

Stability Under Ambient Conditions

The compound is likely sensitive to moisture and light due to the labile C–Br and C–Cl bonds. Storage recommendations for analogues suggest inert atmospheres and amber glass containers .

Physicochemical Properties

Solubility and Melting Point

While experimental data for this compound is unavailable, analogues exhibit:

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .

  • Melting Point: Estimated range: 80–100°C, based on brominated and chlorinated analogues .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s electrophilic sites make it a candidate for covalent inhibitor development. For instance, trifluoromethylthio groups are prized in kinase inhibitors for their ability to modulate target engagement .

Materials Science

In polymer chemistry, halogenated aromatic ketones serve as crosslinking agents or photoinitiators. The bromine and chlorine atoms facilitate radical-based polymerizations.

FieldApplicationMechanism
Medicinal ChemistryCovalent EGFR InhibitorsAlkylation of Cysteine Residues
Materials ScienceEpoxy Resin HardenersRadical Crosslinking

Future Research Directions

  • Pharmacological Profiling: Screen for antimicrobial or anticancer activity using high-throughput assays .

  • Process Optimization: Develop continuous-flow synthesis to enhance scalability.

  • Environmental Impact Studies: Assess biodegradability and ecotoxicity of halogenated byproducts.

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